molecular formula C18H18N2O2 B11407573 N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11407573
M. Wt: 294.3 g/mol
InChI Key: BSZVWSSSVOHELT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group, a 4-methylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzoyl chloride and phenylpyrrolidine-3-carboxylic acid in the presence of a base can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: This compound shares structural similarities but differs in its functional groups and biological activities.

    N-(4-Methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: Similar in structure but with a methoxy group instead of a methyl group, leading to different chemical properties.

Uniqueness

N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-18(22)14-11-17(21)20(12-14)16-5-3-2-4-6-16/h2-10,14H,11-12H2,1H3,(H,19,22)

InChI Key

BSZVWSSSVOHELT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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